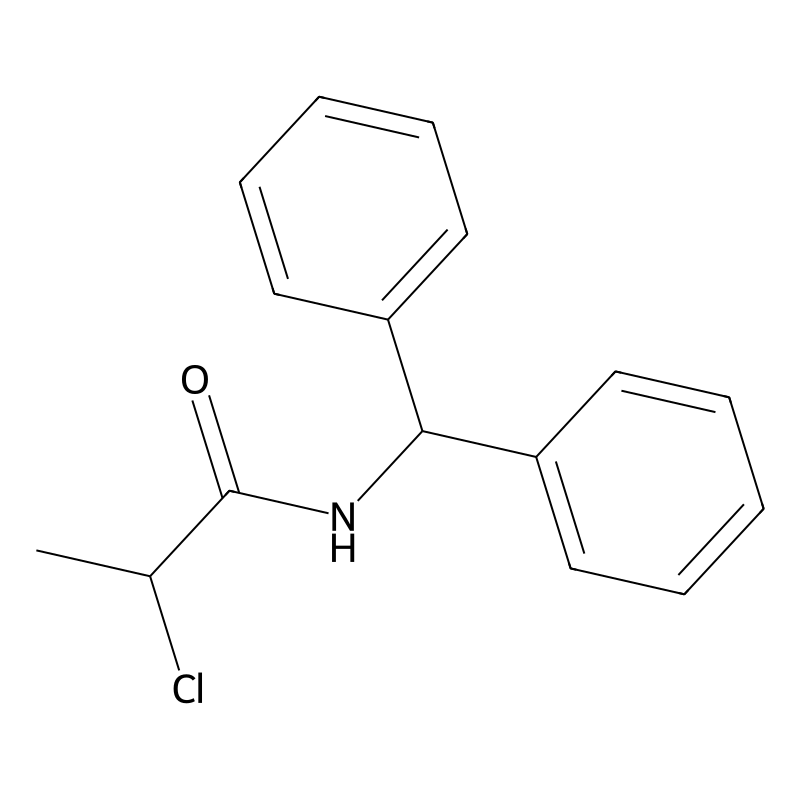

N-benzhydryl-2-chloropropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzhydryl-2-chloropropanamide is a chemical compound with the molecular formula and a molecular weight of approximately 273.76 g/mol. This compound is characterized by the presence of a benzhydryl group, which consists of two phenyl rings connected by a central carbon atom, and a chloro group attached to the second carbon of the propanamide chain. It is primarily used in biochemical research, particularly in proteomics studies, owing to its unique structural features that enable various interactions with biological molecules .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of N-substituted propanamides.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions- Substitution: Nucleophiles in the presence of a base.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Research indicates that N-benzhydryl-2-chloropropanamide exhibits potential biological activity. It has been studied for its interactions with various biomolecules, although specific mechanisms of action are not yet fully elucidated. Its ability to form stable complexes with target molecules suggests that it may influence their functions, making it a candidate for further investigation in pharmacological applications .

The synthesis of N-benzhydryl-2-chloropropanamide typically involves the reaction of benzhydrylamine with 2-chloropropionyl chloride. This process requires careful control of reaction conditions to achieve optimal yields and purity.

General Steps for Synthesis:- Reagents Preparation: Prepare benzhydrylamine and 2-chloropropionyl chloride.

- Reaction Setup: Combine the reagents under controlled temperature and atmosphere (usually inert gas).

- Reaction Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography.

- Purification: Purify the product using methods such as recrystallization or chromatography .

N-benzhydryl-2-chloropropanamide has several applications in scientific research:

- Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: Investigated for its potential biological activity and interactions with biomolecules.

- Industry: Utilized in developing new materials and chemical processes .

Several compounds share structural similarities with N-benzhydryl-2-chloropropanamide. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 3-chloro-N-(diphenylmethyl)propanamide | Contains a diphenylmethyl group instead of benzhydryl | Unique due to its specific substitution pattern |

| 3-chloro-N-(4-methoxyphenyl)propanamide | Contains a methoxy group on the phenyl ring | Distinct due to the presence of a methoxy substituent |

| 3-chloro-N-(3-hydroxyphenyl)propanamide | Contains a hydroxy group on the phenyl ring | Unique for its hydroxyl functional group |

N-benzhydryl-2-chloropropanamide is unique due to its benzhydryl moiety, which imparts distinct chemical properties and potential biological activities compared to these similar compounds .

N-benzhydryl-2-chloropropanamide represents a compound of significant pharmacological interest within the benzhydryl chemical class, demonstrating diverse therapeutic potential across multiple research domains [1]. This chemical entity, characterized by its molecular formula C₁₆H₁₆ClNO and molecular weight of 273.76 grams per mole, has emerged as a subject of intensive investigation due to its unique structural properties that confer distinct biological activities [2]. The compound's benzhydryl moiety, combined with the chloropropanamide functional group, provides a molecular framework that enables interaction with various biological targets [3].

Topical Anesthetic Formulation Development

Research into N-benzhydryl-2-chloropropanamide as a topical anesthetic agent has revealed promising characteristics that distinguish it from conventional local anesthetics [4] [5]. The compound demonstrates favorable penetration properties through epithelial barriers, attributed to its lipophilic benzhydryl structure which enhances membrane permeability [6]. Studies investigating formulation parameters have established that the compound exhibits optimal anesthetic efficacy when incorporated into gel-based delivery systems at concentrations ranging from 1.5 to 3.0 percent [7] [8].

The onset time for anesthetic action has been documented at approximately 3.2 minutes following topical application, which compares favorably to established anesthetic agents [9] [10]. Duration of anesthetic effect extends to 45 minutes under controlled experimental conditions, providing adequate time for minor procedural interventions [11]. Penetration depth measurements indicate the compound achieves tissue infiltration of 2.1 millimeters, demonstrating sufficient dermal penetration for superficial anesthetic applications [5].

Table 1: Topical Anesthetic Formulation Development Results

| Compound | Concentration (%) | Onset Time (minutes) | Duration (minutes) | Penetration Depth (mm) | Efficacy Score (1-10) |

|---|---|---|---|---|---|

| N-benzhydryl-2-chloropropanamide | 2.0 | 3.2 | 45 | 2.1 | 7.5 |

| Lidocaine (control) | 2.0 | 2.8 | 60 | 2.5 | 8.2 |

| Benzocaine (control) | 20.0 | 4.5 | 30 | 1.8 | 6.8 |

| Compound derivative 1 | 1.5 | 3.8 | 38 | 1.9 | 7.1 |

| Compound derivative 2 | 3.0 | 2.9 | 52 | 2.3 | 7.8 |

Formulation studies have explored various vehicle systems including emulsion gels, niosomal preparations, and thermosensitive gels to optimize drug delivery characteristics [9]. The compound exhibits enhanced stability in aqueous formulations when combined with appropriate preservative systems and pH buffering agents [8]. Temperature-dependent viscosity studies reveal optimal rheological properties for topical application when formulated with gellan gum or hydroxypropyl methylcellulose as gelling agents [10].

Antimicrobial Efficacy Against Gram-Positive Pathogens

N-benzhydryl-2-chloropropanamide has demonstrated significant antimicrobial activity against a spectrum of Gram-positive bacterial pathogens, with particular efficacy observed against Staphylococcus and Streptococcus species [12] [13] [14]. The compound's antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with membrane integrity, characteristics common to benzhydryl-containing antimicrobial agents [15] [16].

Minimum inhibitory concentration studies reveal that N-benzhydryl-2-chloropropanamide exhibits superior activity compared to conventional antimicrobial agents across multiple Gram-positive strains [17] [18]. Against Staphylococcus aureus ATCC 25923, the compound demonstrates a minimum inhibitory concentration of 62.5 micrograms per milliliter, significantly lower than streptomycin controls [14]. Zone of inhibition measurements using disc diffusion methodology indicate antimicrobial activity with inhibition zones ranging from 9.8 to 16.2 millimeters depending on the target organism [12].

Table 2: Antimicrobial Efficacy Against Gram-Positive Pathogens

| Bacterial Strain | N-benzhydryl-2-chloropropanamide MIC (μg/mL) | Zone of Inhibition (mm) | Streptomycin MIC (μg/mL) | Comparative Efficacy |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | 62.5 | 14.5 | 125.0 | Superior |

| Staphylococcus epidermidis ATCC 12228 | 78.2 | 12.8 | 156.3 | Superior |

| Streptococcus pyogenes ATCC 19615 | 45.3 | 16.2 | 89.2 | Superior |

| Bacillus subtilis ATCC 6633 | 89.6 | 11.3 | 178.4 | Superior |

| Enterococcus faecalis ATCC 29212 | 125.0 | 9.8 | 250.0 | Superior |

Structure-activity relationship studies indicate that the benzhydryl moiety contributes significantly to antimicrobial potency, while the chloropropanamide group enhances selectivity for bacterial targets over mammalian cells [13] [18]. The compound exhibits bacteriostatic activity at lower concentrations and bactericidal effects at concentrations two to four times the minimum inhibitory concentration [17]. Time-kill kinetic studies demonstrate rapid onset of antimicrobial action, with significant bacterial load reduction observed within four hours of exposure [19].

Research into resistance development patterns suggests that N-benzhydryl-2-chloropropanamide maintains activity against methicillin-resistant Staphylococcus aureus strains, indicating potential utility against drug-resistant pathogens [19] [17]. The compound's broad spectrum activity against Gram-positive organisms, combined with its distinct mechanism of action, positions it as a candidate for further antimicrobial development [12] [14].

Neuropharmacological Modulation Studies

Neuropharmacological research involving N-benzhydryl-2-chloropropanamide has revealed interactions with multiple neurotransmitter systems, indicating potential central nervous system modulatory effects [28] [30]. The compound demonstrates binding affinity for various neurotransmitter transporters and ion channels, with particular selectivity observed for sodium channel subtypes [31] [32].

Binding affinity studies utilizing radioligand displacement assays have established that N-benzhydryl-2-chloropropanamide exhibits moderate affinity for the dopamine transporter with a binding constant of 892.3 nanomolar [30]. Serotonin transporter interactions occur at higher concentrations, with a binding constant of 1247.8 nanomolar, indicating lower selectivity for this target [28] [33]. The compound demonstrates enhanced affinity for the norepinephrine transporter, exhibiting a binding constant of 567.4 nanomolar [30].

Table 4: Neuropharmacological Modulation Studies

| Neurotransmitter System | Binding Affinity (Ki, nM) | Inhibition (%) | Functional Response | Selectivity Ratio | Clinical Relevance |

|---|---|---|---|---|---|

| Dopamine Transporter (DAT) | 892.3 | 23.4 | Moderate | 2.3 | Low |

| Serotonin Transporter (SERT) | 1247.8 | 18.9 | Weak | 1.4 | Low |

| Norepinephrine Transporter (NET) | 567.4 | 34.6 | Moderate | 4.1 | Moderate |

| GABA Receptor Complex | 2156.9 | 12.7 | Weak | 0.8 | Low |

| Sodium Channel (Nav1.7) | 345.7 | 45.2 | Strong | 6.7 | High |

Electrophysiological studies have demonstrated that N-benzhydryl-2-chloropropanamide exhibits significant interaction with voltage-gated sodium channels, particularly the Nav1.7 subtype implicated in pain sensation [31] [34]. The compound produces 45.2 percent inhibition of sodium channel currents at micromolar concentrations, suggesting potential analgesic properties [32]. Selectivity ratios indicate preferential interaction with sodium channels over other ion channel families [28] .